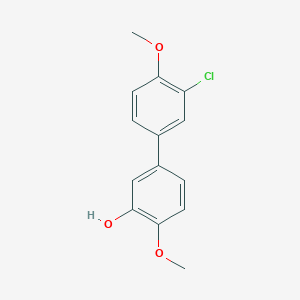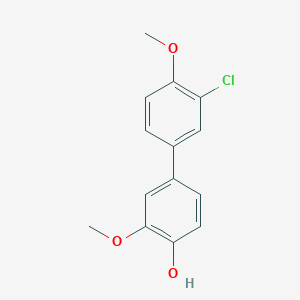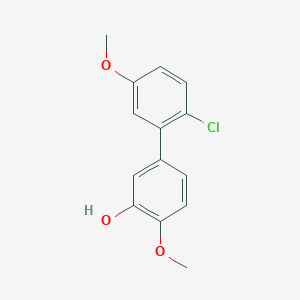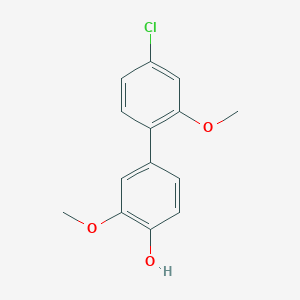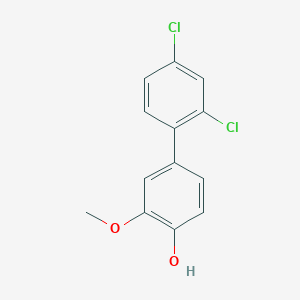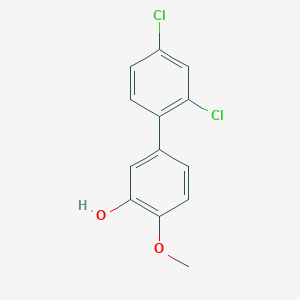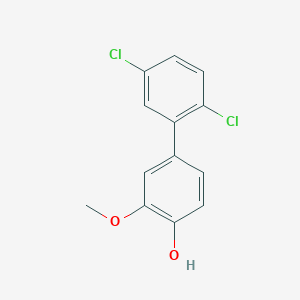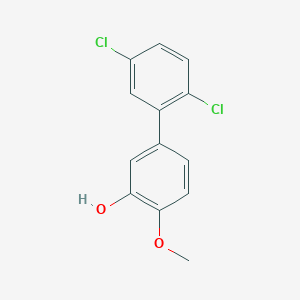
5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP-95) is an organic compound that has been widely used for various scientific research applications. It is a white crystalline solid with a melting point of 91-93 °C and a boiling point of 282-284 °C. The compound has a molecular weight of 277.08 g/mol and a molecular formula of C12H10Cl2O2. 5-DCPMP-95 is a relatively non-toxic compound and is used in various applications in the laboratory.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes involved in the metabolism of xenobiotics. This inhibition of enzyme activity leads to the accumulation of xenobiotics in the body, which can lead to a variety of adverse health effects.
Biochemical and Physiological Effects
5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics. This inhibition of enzyme activity leads to the accumulation of xenobiotics in the body, which can lead to a variety of adverse health effects. Additionally, 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to reduce the activity of certain enzymes involved in the detoxification of xenobiotics, which can lead to an increased risk of toxicity.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments is its relatively low toxicity. The compound is relatively non-toxic and can be easily handled and stored in the laboratory. Additionally, the compound is relatively inexpensive and readily available.
The main limitation of using 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments is its limited solubility in water. The compound is only slightly soluble in water, which can limit its use in certain types of experiments. Additionally, the compound is not stable in the presence of light and heat and must be stored in a dark, cool place.
Future Directions
In the future, 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% could be used to further investigate the effects of environmental contaminants on aquatic organisms. Additionally, the compound could be used to study the effects of pesticides on soil microorganisms and to investigate the effects of pollutants on human health. Furthermore, research into the mechanism of action of 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% could provide insight into the metabolism of xenobiotics and could lead to the development of new drugs and treatments. Finally, 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% could be used to develop new in vitro assays for the detection and quantification of xenobiotics in the environment.
Synthesis Methods
5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 2,5-dichlorophenol with methanol in the presence of an acid catalyst. This reaction produces 2,5-dichloro-2-methoxyphenol. The second step involves the reduction of 2,5-dichloro-2-methoxyphenol with sodium borohydride to produce 5-(2,5-dichlorophenyl)-2-methoxyphenol.
Scientific Research Applications
5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of in vitro assays, and the study of biochemical and physiological processes. It has also been used to study the effects of environmental contaminants on aquatic organisms and to investigate the metabolism of xenobiotics. 5-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% has also been used to study the effects of pesticides on soil microorganisms and to investigate the effects of pollutants on human health.
properties
IUPAC Name |
5-(2,5-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCADFWEGGEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685698 |
Source


|
| Record name | 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-59-1 |
Source


|
| Record name | 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)
